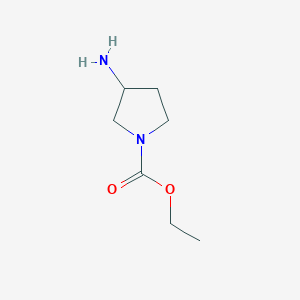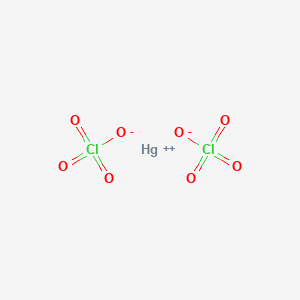
1-(Diphenylmethoxycarbonylmethyl)-4-thiopyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is an organic compound with the molecular formula C20H17NO2S and a molecular weight of 335.4 g/mol. This compound is characterized by the presence of a benzhydryl group and a pyridine ring with a sulfanylidenepyridinyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate typically involves the reaction of benzhydrol with 4-sulfanylidenepyridine-1-yl acetic acid under specific conditions. One efficient method for the synthesis of symmetrical bis(benzhydryl)ethers involves using a catalytic amount of p-toluenesulfonyl chloride (5 mol%) at an oil bath temperature of 110°C under solvent-free conditions . This method is noted for its operational simplicity, low reagent loading, high product yields, short reaction time, and solvent-free conditions.
Industrial Production Methods
Industrial production methods for benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of catalytic amounts of reagents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenepyridinyl moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzhydryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidenepyridinyl moiety can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an angiotensin-converting enzyme (ACE) inhibitor.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, as an ACE inhibitor, it may bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound’s sulfanylidenepyridinyl moiety may also interact with other biological targets, contributing to its antimicrobial and enzyme inhibition activities.
Comparison with Similar Compounds
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can be compared with other benzhydryl compounds, such as diphenhydramine and benztropine . These compounds share a similar benzhydryl structure but differ in their substituents and biological activities. For example:
Diphenhydramine: An antihistamine used for allergy relief.
Benztropine: Used in the treatment of Parkinson’s disease.
The uniqueness of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate lies in its sulfanylidenepyridinyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101234-68-8 |
|---|---|
Molecular Formula |
C20H17NO2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
InChI |
InChI=1S/C20H17NO2S/c22-19(15-21-13-11-18(24)12-14-21)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
InChI Key |
XRXQUSOJVQNTSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)





